molecular formula C12H8N2O2S B2639636 2-Nitro-10H-phenothiazine CAS No. 1628-76-8

2-Nitro-10H-phenothiazine

Cat. No. B2639636
CAS RN: 1628-76-8
M. Wt: 244.27
InChI Key: DVFXVHJBHVWHSW-UHFFFAOYSA-N
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Description

2-Nitro-10H-phenothiazine is a compound with a molecular weight of 244.27 . It is a yellow to brown solid . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C12H8N2O2S . The InChI code for this compound is 1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H .


Chemical Reactions Analysis

Phenothiazine derivatives, including this compound, have shown intriguing photophysical and redox properties . They have been found to exhibit continuous red shifts of light absorption with increasing numbers of fused rings . All the extended phenothiazines displayed reversible redox behavior and maintained a strong excited-state reduction potential .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 244.27 and a molecular formula of C12H8N2O2S .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

  • Bioactive Fluorinated Derivatives : A series of fluorinated 10H-phenothiazines were synthesized, with antimicrobial studies showing their potential against various microorganisms. This work highlights the chemical versatility and biological relevance of phenothiazine derivatives Yogesh Dixit et al., 2008, Journal of Chemistry.

  • Azo-Phenothiazine Derivatives : The functionalization of phenothiazine to create new linear azo-phenothiazine dye compounds was explored, along with their antimicrobial properties, showcasing the compound's utility in dyeing and biological applications E. L. Ayuk et al., 2018, Applied Chemistry.

Material Science and Photovoltaic Applications

  • Fluorescent Organic Nanoparticles : Phenothiazine-based organic molecules have been shown to exhibit multiple fluorescent behaviors, including potential applications in photodynamic therapy and as organic nanoparticles for cancer cell targeting Tung-Sheng Hsieh et al., 2015, Dyes and Pigments.

  • Dye-Sensitized Solar Cells : Phenothiazines have also been investigated for their application in dye-sensitized solar cells, indicating the structural diversity and photovoltaic utility of phenothiazine sensitizers A. F. Buene et al., 2019, Dyes and Pigments.

Analytical Chemistry and Nanotechnology

  • Analytical Properties : Phenothiazines substituted in the 2 and 10 positions exhibit valuable analytical properties, including reactions with oxidants and metal ions, useful in the determination of various substances A. Kojło et al., 2001, Journal of Trace and Microprobe Techniques.

  • NIR Fluorescent Probes : The development of phenothiazine-coumarin hybrid dyes as NIR fluorescent probes for bioanalytical applications, including the detection of reactive oxygen species, underscores the potential of phenothiazines in creating sensitive and selective fluorescent markers Valentin Quesneau et al., 2020, Tetrahedron Letters.

Future Directions

Phenothiazine and its derivatives have provided a versatile platform for developing materials with a wide range of applications . Future research directions in this field could involve the design and development of new phenothiazine functionalized materials for various optoelectronic applications .

Biochemical Analysis

Biochemical Properties

They are known for their electron-rich nature due to the presence of sulfur and nitrogen heteroatoms . This allows them to participate in various biochemical reactions.

Cellular Effects

The specific cellular effects of 2-Nitro-10H-phenothiazine are not well-documented. Phenothiazines have been reported to influence cell function in several ways. For instance, they have been used as photoredox catalysts for various synthetic transformations . They can also display conventional fluorescence and thermally activated delayed fluorescence, which can be utilized in optoelectronic applications .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Phenothiazines have been reported to exhibit continuous red shifts of light absorption with increasing numbers of fused rings . This suggests that the effects of this compound might also change over time under certain conditions.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported in the literature. Phenothiazines are commonly used in veterinary medicine to produce calmness and as an adjunct with general anesthesia .

Metabolic Pathways

Phenothiazines are known to undergo various metabolic transformations, including N-substitution, oxidation, formylation, and electrophilic substitutions .

Transport and Distribution

Phenothiazines are known to inhibit the transport function of P-glycoprotein, suggesting that they might interact with transporters or binding proteins .

Subcellular Localization

Phenothiazines are known to display conventional fluorescence and thermally activated delayed fluorescence , which suggests that they might localize to specific compartments or organelles depending on their photophysical properties.

properties

IUPAC Name

2-nitro-10H-phenothiazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c15-14(16)8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)17-12/h1-7,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFXVHJBHVWHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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